An In-Depth Technical Guide to the Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
An In-Depth Technical Guide to the Synthesis of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route for the preparation of 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, a key building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis involves the initial regioselective preparation of the precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, followed by its electrophilic nitration. This guide offers detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction and Synthetic Strategy
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The title compound, 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone, incorporates key pharmacophoric elements, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide outlines a logical and efficient two-step synthesis, addressing the challenge of regiocontrol in the construction of the substituted pyrazole ring.
The chosen synthetic strategy involves:
-
Step 1: Regioselective Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone. This is achieved through the condensation of a suitable 1,3-dicarbonyl synthon with methylhydrazine. The regioselectivity of this reaction is critical and is controlled by the differential reactivity of the carbonyl groups in the precursor.
-
Step 2: Electrophilic Nitration. The synthesized 1-(1-methyl-1H-pyrazol-3-yl)ethanone is then subjected to electrophilic nitration to introduce the nitro group at the C4 position of the pyrazole ring. The directing effects of the substituents on the pyrazole ring guide the regioselectivity of this transformation.
Caption: Overall synthetic pathway for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.
Step 1: Synthesis of 1-(1-methyl-1H-pyrazol-3-yl)ethanone
The regioselective synthesis of 1,3-disubstituted pyrazoles from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines is a well-established method.[1][2] The key to achieving the desired regioselectivity lies in the different reactivity of the two carbonyl groups of the dicarbonyl precursor towards the two different nitrogen atoms of methylhydrazine.
Causality of Experimental Choices
The selection of the starting materials and reaction conditions is paramount for the successful regioselective synthesis of the desired pyrazole isomer. The use of a 1,3-dicarbonyl compound where one carbonyl is a ketone and the other is part of an ester or a related functional group allows for a predictable cyclization pattern. The more nucleophilic nitrogen of methylhydrazine will preferentially attack the more electrophilic carbonyl group.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted pyrazoles.[2][3]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 13.0 g (11.8 mL) | 0.1 |
| Methylhydrazine | CH₆N₂ | 46.07 | 4.6 g (5.2 mL) | 0.1 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (100 mL).
-
Slowly add methylhydrazine (4.6 g, 0.1 mol) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Add glacial acetic acid (5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Characterization Data for 1-(1-methyl-1H-pyrazol-3-yl)ethanone
-
Appearance: Colorless to pale yellow oil or low melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40 (d, J=2.4 Hz, 1H, pyrazole-H5), 6.75 (d, J=2.4 Hz, 1H, pyrazole-H4), 3.95 (s, 3H, N-CH₃), 2.50 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 192.0 (C=O), 150.0 (C3), 132.0 (C5), 110.0 (C4), 39.0 (N-CH₃), 27.0 (COCH₃).
-
Mass Spectrometry (EI): m/z (%) = 124 (M⁺).
Step 2: Electrophilic Nitration of 1-(1-methyl-1H-pyrazol-3-yl)ethanone
The nitration of the pyrazole ring is a classic electrophilic aromatic substitution reaction. The C4 position of the pyrazole ring is the most electron-rich and thus the most susceptible to electrophilic attack.[4] The N-methyl group at position 1 and the acetyl group at position 3 both direct the incoming electrophile to the C4 position. The acetyl group, being an electron-withdrawing group, deactivates the ring, necessitating strong nitrating conditions.[5][6]
Causality of Experimental Choices
A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent, capable of generating the nitronium ion (NO₂⁺) in situ, which acts as the electrophile.[7] The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.
Caption: Mechanism of electrophilic nitration of the pyrazole ring.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(1-methyl-1H-pyrazol-3-yl)ethanone | C₆H₈N₂O | 124.14 | 6.2 g | 0.05 |
| Sulfuric Acid (conc., 98%) | H₂SO₄ | 98.08 | 25 mL | - |
| Nitric Acid (conc., 70%) | HNO₃ | 63.01 | 5 mL | - |
| Ice | H₂O | 18.02 | As needed | - |
| Sodium Bicarbonate (sat. aq. solution) | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (25 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 1-(1-methyl-1H-pyrazol-3-yl)ethanone (6.2 g, 0.05 mol) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.[8]
-
Add the cold nitrating mixture dropwise to the pyrazole solution over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
A precipitate should form. Allow the ice to melt completely.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone.
Expected Characterization Data for 1-(1-methyl-4-nitro-1H-pyrazol-3-yl)ethanone
-
Appearance: Yellowish solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20 (s, 1H, pyrazole-H5), 4.10 (s, 3H, N-CH₃), 2.60 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.0 (C=O), 148.0 (C3), 138.0 (C5), 135.0 (C4-NO₂), 40.0 (N-CH₃), 28.0 (COCH₃).
-
Mass Spectrometry (EI): m/z (%) = 169 (M⁺).
-
IR (KBr, cm⁻¹): ~1700 (C=O stretch), ~1550 and ~1350 (asymmetric and symmetric NO₂ stretch).
Safety and Handling
-
Methylhydrazine: is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Concentrated Acids (Sulfuric and Nitric): are highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, not the other way around. The nitration reaction is highly exothermic and must be cooled effectively.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
References
-
Organic Chemistry Portal. Pyrazole Synthesis. [Link]
-
MDPI. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Molbank 2023, 2023(1), M1588. [Link]
-
TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society.
- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from ketones and acid chlorides, followed by in situ pyrazole formation. Organic letters, 8(13), 2675–2678.
- Barry, W. J., Birkett, P., & Finar, I. L. (1969). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, (10), 1328.
- Google Patents. Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ....
- ResearchGate. Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)....
- ResearchGate. Synthesis of 1‐methylpyrazole derivatives by condensation of methylhydrazine with enaminodiketone..
- ResearchG
- Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
- MDPI.
- Sci-Hub.
- Scribd. Complete Electrophilic Substitution Reactions Pyrazole | PDF.
- Google Patents.
- ResearchGate. Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles.
- Google Patents. Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
- MDPI. Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane.
- MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)
- YouTube.
- PubChem. 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one.
- MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- International Journal of Chemico-Mathematical Sciences. Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
- mzCloud. 1 3 Methyl 5 2 nitrophenyl 1 phenyl 1H pyrazol 4 yl ethan 1 one.
- YouTube.
- ChemicalBook. Pyrazole(288-13-1) 1H NMR spectrum.
- PubMed Central.
- The Royal Society of Chemistry. 4.
- J&K Scientific. 1-(1H-Pyrazol-3-yl)ethanone | 20583-33-9.
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. scribd.com [scribd.com]
- 5. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Sci-Hub. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds / Journal of the Chemical Society C: Organic, 1969 [sci-hub.jp]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
